AMG-548 dihydrochloride

p38 MAPK Inflammation Kinase Selectivity

AMG-548 dihydrochloride is the definitive chemical probe for dissecting p38α MAPK signaling with concurrent Wnt/β-catenin pathway interrogation. Its sub-nanomolar potency (Ki=0.5 nM), >1000-fold selectivity over p38γ/δ, and unique cross-reactivity with CK1δ/ε distinguish it from all other p38 inhibitors. Substituting generic inhibitors risks misleading results in inflammation, developmental biology, or oncology models. The dihydrochloride salt ensures superior solubility for in vivo dosing.

Molecular Formula C29H29Cl2N5O
Molecular Weight 534.5 g/mol
Cat. No. B15379642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-548 dihydrochloride
Molecular FormulaC29H29Cl2N5O
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl
InChIInChI=1S/C29H27N5O.2ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);2*1H
InChIKeyWQZUYJOJJJERDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG-548 Dihydrochloride: A Potent and Selective p38α MAPK Inhibitor for Inflammation Research and Procurement Evaluation


AMG-548 dihydrochloride is an orally active, ATP-competitive small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). It belongs to the class of p38α MAPK inhibitors that were clinically investigated for the treatment of inflammatory and autoimmune diseases, including rheumatoid arthritis [1]. The compound is characterized by its high potency for p38α (Ki = 0.5 nM) and a selectivity profile that distinguishes it from other p38 inhibitors, particularly in terms of its cross-reactivity with casein kinase 1 isoforms δ and ε (CK1δ/ε) and its consequent inhibition of Wnt/β-catenin signaling [2].

Why Generic p38 Inhibitors Cannot Substitute for AMG-548 Dihydrochloride in Focused Research Applications


p38 MAPK inhibitors exhibit substantial heterogeneity in their potency, isoform selectivity, off-target kinase interactions, and secondary pharmacology. Compounds within this class, such as BIRB-796, VX-702, SCIO-469, and VX-745, differ markedly in their binding kinetics, cellular activity, and in vivo pharmacokinetic profiles [1]. Critically, AMG-548 dihydrochloride possesses a unique combination of attributes—including sub-nanomolar p38α affinity, defined selectivity over p38β/γ/δ, and a specific cross-reactivity with CK1δ/ε that leads to Wnt/β-catenin pathway inhibition—that is not replicated by other p38 inhibitors [2]. Substituting a generic p38 inhibitor for AMG-548 dihydrochloride in an experimental system may therefore yield different and potentially misleading results, particularly in models where CK1δ/ε or Wnt signaling plays a role. The quantitative evidence presented below delineates these specific, verifiable differences to guide informed procurement decisions.

AMG-548 Dihydrochloride Quantitative Differentiation Evidence vs. Comparator p38α Inhibitors


p38α Isoform Selectivity: AMG-548 Dihydrochloride vs. Doramapimod (BIRB-796), SB-202190, VX-702, and SCIO-469

AMG-548 dihydrochloride demonstrates sub-nanomolar affinity for p38α (Ki = 0.5 nM) and maintains >72-fold selectivity over p38β (Ki = 36 nM) and >1000-fold selectivity over p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM) . In comparison, the clinically advanced p38 inhibitor BIRB-796 (doramapimod) exhibits an IC50 for p38α of 38 nM, representing a 76-fold lower potency in this assay system . The widely used research tool SB-202190 inhibits p38α with an IC50 of 50 nM, a 100-fold difference in potency . VX-702 has an IC50 range of 4-20 nM for p38α, which is up to 40-fold less potent than AMG-548 dihydrochloride . SCIO-469 has an IC50 of 9 nM for p38α, an 18-fold difference .

p38 MAPK Inflammation Kinase Selectivity

Wnt/β-Catenin Signaling Inhibition: Differential Cross-Reactivity of AMG-548 Dihydrochloride with CK1δ/ε vs. VX-745 and SCIO-469

In a head-to-head comparison using a β-catenin nuclear entry assay, AMG-548 inhibited Wnt-3a-stimulated β-catenin signaling, whereas two other potent and selective p38α inhibitors, VX-745 and SCIO-469, did not inhibit the pathway [1]. This differential activity was traced to AMG-548's direct inhibition of casein kinase 1 isoforms δ and ε (CK1δ/ε), which are known activators of Wnt/β-catenin signaling [1]. Profiling against a panel of over 200 kinases confirmed that AMG-548 cross-reacts with CK1δ/ε, while VX-745 and SCIO-469 do not exhibit this cross-reactivity [1].

Wnt Signaling CK1δ/ε Cross-Reactivity

In Vivo Pharmacokinetic Differentiation: Oral Bioavailability and Half-Life of AMG-548 Dihydrochloride vs. Class Averages

AMG-548 dihydrochloride exhibits species-dependent oral bioavailability and elimination half-life parameters that are critical for designing in vivo efficacy studies. In rats, oral bioavailability (F) is 62% with a half-life (t1/2) of 4.6 hours; in dogs, F is 47% with t1/2 of 7.3 hours [1]. While direct, same-study comparative PK data against other p38 inhibitors are limited in the public domain, these parameters are consistent with a compound that is orally active and suitable for twice-daily dosing regimens in rodent models. The dihydrochloride salt form of AMG-548 further enhances aqueous solubility compared to the free base, which facilitates formulation for oral gavage and intravenous administration in laboratory settings .

Pharmacokinetics Oral Bioavailability In Vivo Studies

Ex Vivo Whole Blood TNFα Inhibition: AMG-548 Dihydrochloride vs. BIRB-796 (Doramapimod) and VX-702

AMG-548 dihydrochloride potently inhibits lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) production in human whole blood, with an IC50 of 3 nM . In comparison, BIRB-796 (doramapimod) has a reported IC50 of 960 nM for LPS-induced TNFα in whole blood, making AMG-548 dihydrochloride approximately 320-fold more potent in this physiologically relevant ex vivo system . VX-702 has been reported to inhibit TNFα production with an IC50 of 99 ng/mL (~5.7 nM based on an estimated molecular weight), but the assay conditions and cellular context differ . The whole blood assay incorporates plasma protein binding and cellular complexity, providing a more translationally relevant measure of anti-inflammatory potency than isolated biochemical kinase assays.

TNFα Inhibition Whole Blood Assay LPS Stimulation

Defined Research and Industrial Applications for AMG-548 Dihydrochloride Based on Quantitative Evidence


Investigating the Crosstalk Between p38 MAPK, CK1δ/ε, and Wnt/β-Catenin Signaling

Based on the direct head-to-head evidence showing that AMG-548, but not VX-745 or SCIO-469, inhibits Wnt-3a-stimulated β-catenin signaling via CK1δ/ε cross-reactivity, this compound is uniquely suited for studies exploring the intersection of p38 MAPK and Wnt/β-catenin pathways [1]. Researchers investigating developmental biology, stem cell maintenance, or oncogenic Wnt signaling should preferentially select AMG-548 dihydrochloride over other p38 inhibitors to interrogate CK1δ/ε-dependent effects.

High-Potency p38α Inhibition in Cellular and In Vivo Inflammation Models

With a p38α Ki of 0.5 nM and a whole blood TNFα IC50 of 3 nM, AMG-548 dihydrochloride provides superior potency compared to commonly used research tools like BIRB-796 and SB-202190 [1]. This high potency allows for lower dosing in animal models of acute and chronic inflammation—including collagen-induced arthritis, LPS-induced cytokine release, and inflammatory bowel disease—thereby minimizing compound-related stress and off-target toxicities . The established oral bioavailability parameters (rat F = 62%, t1/2 = 4.6 h) further support its use in repeated oral dosing studies [1].

Kinase Selectivity Profiling and Chemical Biology Studies of p38 MAPK Signaling

AMG-548 dihydrochloride exhibits a well-characterized selectivity profile, with >1000-fold selectivity over p38γ and p38δ, and defined moderate selectivity over JNK2 (Ki = 39 nM) and JNK3 (Ki = 61 nM) [1]. This detailed selectivity fingerprint makes it a valuable chemical probe for dissecting p38α-specific signaling events from those mediated by other MAPK family members. In contrast, many early p38 inhibitors exhibit broader kinase inhibition profiles that confound pathway analysis. Procurement of AMG-548 dihydrochloride for chemical biology applications is therefore justified when experimental designs require a compound with a well-documented selectivity window.

Preclinical Efficacy and Pharmacodynamic Studies in Rheumatoid Arthritis and Inflammatory Disease Models

The compound's demonstrated efficacy in both acute and chronic arthritis models, coupled with its clinical history in phase I trials for rheumatoid arthritis, positions AMG-548 dihydrochloride as a benchmark p38α inhibitor for preclinical studies [1]. Its dihydrochloride salt form improves solubility and ease of formulation for in vivo administration . Researchers developing novel anti-inflammatory agents or investigating p38-dependent pathology in autoimmune disease can use AMG-548 dihydrochloride as a positive control or reference standard, leveraging the extensive body of published in vitro and in vivo data to contextualize their findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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